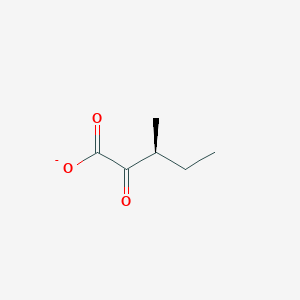
Polonium-203
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polonium-203 atom is the radioactive isotope of polonium with relative atomic mass 202.981413 and half-life of 36.7 min.
Applications De Recherche Scientifique
Isotope Production and Fission Research
Polonium-203 is produced in nuclear reactions and plays a significant role in fission research. Beyec, Lefort, and Peter (1966) investigated the production of polonium isotopes, including Polonium-203, during the bombardment of bismuth with protons. They studied the cross sections of isotopes with mass numbers 197 to 203 and found a competition fission evaporation occurring during the de-excitation process, allowing for deducing the fission width for de-excitation of polonium nuclei from mass 198 to 210 (Beyec, Lefort, & Peter, 1966).
Nuclear Structure and Electromagnetic Moments
The electromagnetic moments of odd-mass polonium isotopes, including Polonium-203, have been a subject of research to understand nuclear structure. Seliverstov et al. (2014) measured hyperfine splitting parameters for neutron-deficient odd-mass polonium isotopes and deduced their magnetic dipole and electric quadrupole moments. This work has implications for understanding the nuclear structure near the closed proton shell at Z=82 and the neutron mid-shell at N=104 (Seliverstov et al., 2014).
Industrial and Environmental Concerns
Polonium-203's radiotoxicity and volatilization at low temperatures make it a concern in industrial and environmental contexts. Ansoborlo (2014) discusses the production methods of Polonium-210, a close relative of Polonium-203, highlighting its toxic properties and difficulty in handling due to its tendency to form colloids and complex chemical behavior (Ansoborlo, 2014).
Radiation Safety and Health Impacts
Understanding the health impacts of exposure to polonium isotopes, including Polonium-203, is critical. Boice et al. (1978) examined cancer mortality among workers at a facility where Polonium-210, related to Polonium-203, was used. They studied dose-response relationships for specific organs and tissues, offering insights into the long-term health impacts of polonium exposure (Boice et al., 1978).
Fundamental Properties and Spectroscopy
Research into the fundamental properties of polonium isotopes like Polonium-203 involves spectroscopic studies. Fink et al. (2019) conducted resonance ionization spectroscopy on Polonium-208, demonstrating the approach’s utility in studying the properties of polonium isotopes. These studies enhance our understanding of polonium's most fundamental properties (Fink et al., 2019).
Propriétés
Numéro CAS |
16729-74-1 |
|---|---|
Formule moléculaire |
Po |
Poids moléculaire |
202.98142 g/mol |
Nom IUPAC |
polonium-203 |
InChI |
InChI=1S/Po/i1-6 |
Clé InChI |
HZEBHPIOVYHPMT-VENIDDJXSA-N |
SMILES isomérique |
[203Po] |
SMILES |
[Po] |
SMILES canonique |
[Po] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



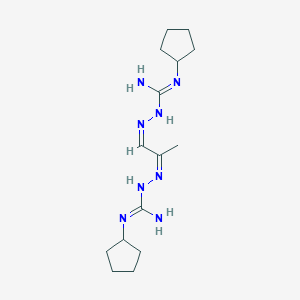
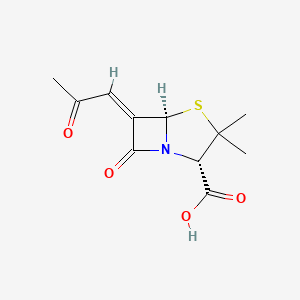
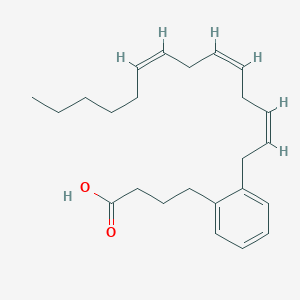
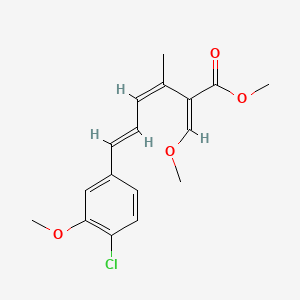
![(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1236379.png)
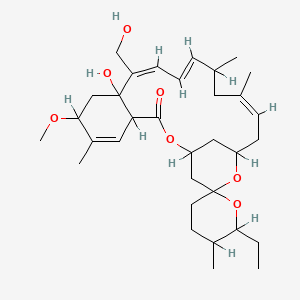
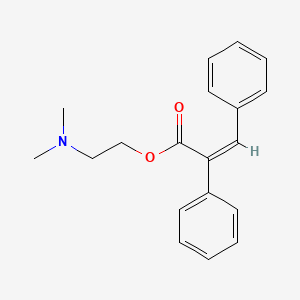
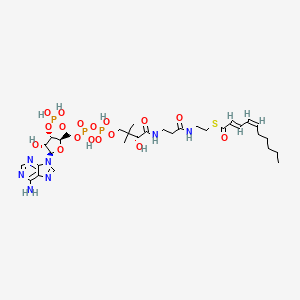
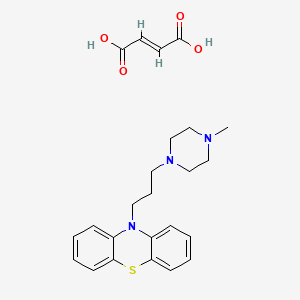
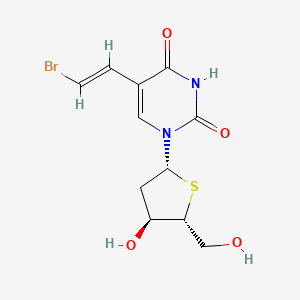
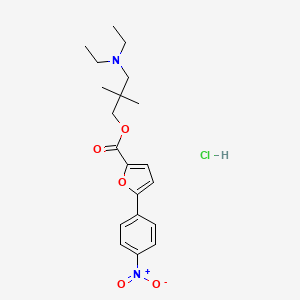
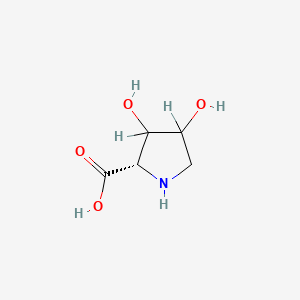
![methyl 2-[2-methyl-3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]indol-1-yl]acetate](/img/structure/B1236393.png)
